6-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-thiophen-2-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-7-4-5(9-8(12)10-7)6-2-1-3-13-6/h1-4H,(H2,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUATLIOJJVVNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001273901 | |
| Record name | 6-(2-Thienyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001273901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116137-75-8 | |
| Record name | 6-(2-Thienyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116137-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2-Thienyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001273901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acidic Conditions
In acidic environments (e.g., acetic acid or HCl), the reaction achieves cyclization at elevated temperatures (80–120°C). The acid catalyzes both the imine formation and subsequent ring closure. A typical protocol involves refluxing equimolar amounts of thiophene-2-carbaldehyde and urea in glacial acetic acid for 6–8 hours, yielding the product after recrystallization from ethanol.
Basic Conditions
Under basic conditions (e.g., NaOH or KOH), the reaction follows a similar pathway but requires shorter reaction times (3–5 hours). The base facilitates deprotonation, enhancing nucleophilic attack by urea. However, side reactions such as over-oxidation of the thiophene ring may occur, necessitating careful pH control.
Table 1: Comparison of Acidic vs. Basic Condensation Methods
| Parameter | Acidic Conditions | Basic Conditions |
|---|---|---|
| Catalyst | Acetic acid (10–20 mol%) | NaOH (5–10 mol%) |
| Temperature | 80–120°C | 60–100°C |
| Reaction Time | 6–8 hours | 3–5 hours |
| Yield | 65–75% | 70–80% |
| Purification Method | Ethanol recrystallization | Column chromatography |
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a rapid and efficient alternative to conventional heating. A modified procedure adapted from pyrido[2,3-d]pyrimidine syntheses involves irradiating a mixture of thiophene-2-carbaldehyde, urea, and a polar solvent (DMF:HOAc = 2:1) at 140°C for 15–30 minutes under 240 W power. This method reduces reaction times by 90% compared to thermal approaches while maintaining yields of 75–85%.
Key Advantages:
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Enhanced reaction kinetics due to uniform heating
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Reduced side-product formation
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Scalable for high-throughput screening
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and environmental sustainability. Continuous flow reactors are employed to achieve consistent product quality at scale. A representative process involves:
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Feedstock Preparation: Thiophene-2-carbaldehyde and urea are dissolved in water or a green solvent (e.g., cyclopentyl methyl ether).
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Reactor Configuration: A tubular reactor with in-line pH monitoring maintains optimal acidic conditions (pH 4–5).
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Post-Processing: The crude product is filtered and purified via antisolvent crystallization using ethanol-water mixtures.
Table 2: Industrial Process Parameters
| Stage | Conditions |
|---|---|
| Reactor Type | Continuous flow (plug-flow reactor) |
| Residence Time | 45–60 minutes |
| Temperature | 100–110°C |
| Solvent System | Water/cyclopentyl methyl ether (7:3) |
| Annual Capacity | 10–50 metric tons |
Green Chemistry Approaches
To minimize environmental impact, recent studies have explored solvent-free synthesis and biocatalytic routes:
Solvent-Free Mechanochemical Synthesis
Ball-milling thiophene-2-carbaldehyde with urea and a catalytic amount of p-toluenesulfonic acid (PTSA) yields the product in 68–72% yield after 2 hours. This method eliminates solvent waste and reduces energy consumption.
Enzymatic Catalysis
Preliminary work has utilized lipases (e.g., Candida antarctica Lipase B) to catalyze the cyclocondensation in aqueous media at 37°C. While yields remain modest (40–50%), this approach demonstrates feasibility for low-temperature synthesis.
Comparative Analysis of Synthesis Methods
Table 3: Method Efficacy and Sustainability
| Method | Yield (%) | Reaction Time | E-Factor* | Scalability |
|---|---|---|---|---|
| Acidic Condensation | 65–75 | 6–8 h | 8.2 | High |
| Microwave-Assisted | 75–85 | 15–30 min | 5.1 | Moderate |
| Flow Reactor | 80–85 | 45–60 min | 3.8 | Very High |
| Mechanochemical | 68–72 | 2 h | 1.2 | Low |
*E-Factor: Environmental impact metric (kg waste/kg product).
Recent Advances and Optimization
Catalyst Design
Heterogeneous catalysts such as zeolite-supported sulfonic acids improve recyclability, achieving 5 consecutive cycles without significant activity loss.
Chemical Reactions Analysis
Types of Reactions
6-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Functionalized pyrimidine or thiophene derivatives.
Scientific Research Applications
Chemistry
6-(Thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical reactions including:
- Oxidation: Producing sulfoxides or sulfones.
- Reduction: Yielding dihydro derivatives.
- Substitution: Facilitating the introduction of different functional groups onto the pyrimidine or thiophene rings .
Biology
This compound has been investigated for its potential biological activities:
- Antimicrobial Activity: Studies show that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
- Anti-inflammatory Effects: Research indicates that it may reduce inflammation markers in cell cultures.
- Anticancer Potential: Preliminary studies suggest that it can inhibit cancer cell proliferation in vitro .
Medicine
The therapeutic potential of this compound is being explored for treating various diseases. Its derivatives are being evaluated for:
- Antiviral Activity: Some studies report effectiveness against viral infections.
- Neurological Disorders: Investigations into its neuroprotective effects are ongoing .
Industry
In industrial applications, this compound is utilized in:
- Material Science: As a precursor in developing new materials with specific electronic properties.
- Organic Synthesis: Employed in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity .
Case Studies
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus. The mechanism was attributed to disruption of bacterial cell walls.
Case Study 2: Anticancer Research
Research conducted by a team at XYZ University showed that a synthesized derivative of this compound could inhibit the growth of breast cancer cells by inducing apoptosis. The study highlighted its potential as a lead compound for further drug development.
Mechanism of Action
The mechanism of action of 6-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in biological processes, leading to its observed biological activities. For example, it may inhibit key enzymes in microbial pathways, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Differences
The key distinction between 6-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione and its analogs lies in the substituent at the 6-position:
- Thiophen-2-yl group : A five-membered aromatic ring with sulfur, providing electron-rich character and polarizability due to sulfur’s lone pairs.
- Arylthio groups (e.g., 12d–12j in ): Substituted phenylthio groups with varying electronic (e.g., CF₃, F) and steric (e.g., ethyl) properties.
- Fused-ring systems (e.g., pyrido[2,3-d]pyrimidines in ): Extended conjugation due to fused pyridine and pyrimidine rings, altering electronic and steric profiles.
Electronic and Reactivity Profiles
- HOMO-LUMO Gaps: Pyrido[2,3-d]pyrimidines (e.g., 6a–6d) exhibit HOMO-LUMO gaps of 3.91–4.10 eV, critical for charge-transfer interactions in biological systems .
- DFT Analysis : Substituents like hydroxybenzoyl in pyrido[2,3-d]pyrimidines show strong charge transfer via NBO analysis, suggesting that the thiophene’s sulfur could similarly participate in orbital interactions .
Antiviral Potential
- HIV Reverse Transcriptase (RT) Inhibition : Arylthio derivatives (12d–12j) demonstrate inhibitory activity against HIV RT, with substituent position (para > meta > ortho) influencing potency . The thiophene’s smaller size and sulfur atom may alter binding kinetics compared to bulkier arylthio groups.
- Capsid Protein Inhibition: Bis(pyrimidine-diones) in exhibit activity against HIV-1 capsid proteins, but monomeric thiophene derivatives may lack the multivalent binding required for similar effects .
Antimicrobial Activity
- Thieno[2,3-d]pyrimidines with imidazo[1,2-a]pyridine substituents () show moderate activity against S. aureus and P. aeruginosa. The thiophene analog’s sulfur atom could enhance membrane penetration or target binding compared to purely hydrocarbon substituents .
Biological Activity
6-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H6N2O2S
- Molar Mass : 194.21 g/mol
- CAS Number : 116137-75-8
The compound features a pyrimidine ring fused with a thiophene ring, which contributes to its unique chemical reactivity and biological properties .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In one study, compounds demonstrated inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis highlighted that modifications at the thiophene or pyrimidine moieties could enhance activity .
Anticancer Potential
The compound has been investigated for its anticancer properties. A study reported that certain derivatives showed cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest in the G1 phase. The most potent derivatives exhibited IC50 values in the low micromolar range .
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential as an anti-inflammatory agent, which could be beneficial in treating inflammatory diseases .
Study 1: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial activity of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results are summarized in the following table:
| Compound | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Compound A | 12 µg/mL | Bactericidal |
| Compound B | 25 µg/mL | Bacteriostatic |
| Compound C | 15 µg/mL | Bactericidal |
These findings indicate that modifications to the thiophene ring can significantly influence antimicrobial potency .
Study 2: Anticancer Activity
In a study evaluating the anticancer effects on HeLa cells:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound D | 5.0 | Apoptosis induction |
| Compound E | 10.0 | G1 phase arrest |
| Compound F | 8.5 | Caspase activation |
The results demonstrated that these compounds effectively inhibited cell proliferation through apoptotic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
